molecular formula C6H8N2S B2739424 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione CAS No. 2305253-11-4

2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione

Cat. No. B2739424
CAS RN: 2305253-11-4
M. Wt: 140.2
InChI Key: RLDVQRNRFFYPOB-UHFFFAOYSA-N
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Description

2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione is a type of nitrogen-containing heterocyclic compound . It belongs to the family of pyrroloimidazoles, which are valuable synthetic blocks and have a wide spectrum of biological activity . These compounds are partially and fully hydrogenated .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system . This reaction forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . The introduction of chiral aminoethylpyrrolidine into this reaction allows for the formation of an optically pure analog of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex. It belongs to the family of pyrroloimidazoles, which can be distinguished by the degree of saturation of the product pyrroloimidazole ring . The most studied structures in this family are 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and fully hydrogenated pyrrolo[1,2-a]imidazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One example is the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase (MAO-N-D5) in the presence of flavin adenine dinucleotide (FAD), which results in the formation of 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole .

Scientific Research Applications

Synthesis and Broad-Spectrum Antibacterial Activity

Research has been conducted on the synthesis of imidazolidine- and tetrahydropyrimidine-2-thione derivatives, highlighting their broad-spectrum antibacterial activity. These derivatives exhibit significant antimicrobial properties against a variety of Gram-positive and Gram-negative pathogenic bacteria. The synthesis process involves an efficient, non-toxic, recyclable, and economic catalyst, avoiding the emission of harmful gases during the reaction progress. This research underscores the potential of these derivatives in developing new antimicrobial agents (Beyzaei et al., 2017).

Chemoselective Synthesis of Biheterocyclic Skeletons

A study demonstrates the chemoselective synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole and tetrahydropyrimidine derivatives. This synthetic strategy is promising for diversity-oriented synthesis of alkaloid analogues, suggesting potential applications in pharmaceutical development (Cai et al., 2015).

Enhancing Cellular Uptake of Py–Im Polyamides

Another area of application involves pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions. Research indicates that modifications of these compounds can significantly enhance their cellular uptake and biological activity, highlighting their therapeutic potential (Meier, Montgomery, & Dervan, 2012).

Synthesis of Nitrogen-rich Compounds for Gas Generators

The synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential applications in nitrogen-rich gas generators is another key area of interest. These compounds exhibit high positive heats of formation and are investigated for their energetic properties (Srinivas, Ghule, & Muralidharan, 2014).

Synthesis, Antibacterial, and Antifungal Activity

Research on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has shown that these compounds display significant antibacterial and antifungal activity. This suggests their potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry

A comprehensive review of current developments in imidazole-based compounds highlights their broad bioactivities and their extensive use as clinical drugs to treat various diseases. This research underscores the importance of imidazole derivatives in medicinal chemistry and drug development (Zhang et al., 2014).

Future Directions

The future directions for the study of 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione and similar compounds are promising. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it , indicating a need for further study in this area.

properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c9-6-7-4-5-2-1-3-8(5)6/h4H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVQRNRFFYPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=S)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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